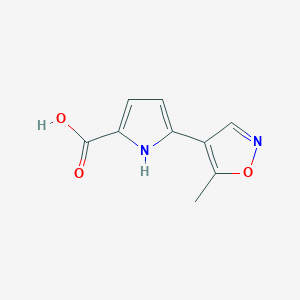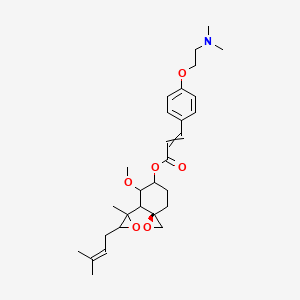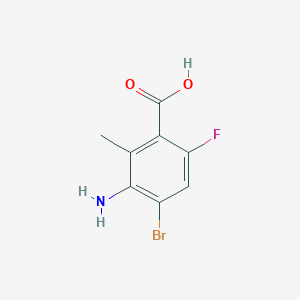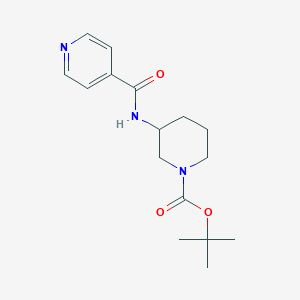![molecular formula C26H26N4O6S3 B14792306 [4-[2-[[2-(Methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid](/img/structure/B14792306.png)
[4-[2-[[2-(Methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Razuprotafib involves several steps, including the binding and inhibition of the intracellular catalytic domain of VE-PTP. The compound is typically prepared through a series of organic reactions that ensure the precise formation of its molecular structure. Industrial production methods for Razuprotafib are designed to maintain high purity and yield, often involving advanced techniques in organic synthesis and purification .
化学反応の分析
Razuprotafib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of Razuprotafib that retain its core structure while exhibiting modified chemical properties .
科学的研究の応用
Razuprotafib has been extensively studied for its potential in various scientific research applications:
Chemistry: Razuprotafib is used as a model compound to study the inhibition of protein tyrosine phosphatases and the activation of receptor tyrosine kinases.
Biology: In biological research, Razuprotafib is used to investigate the role of Tie2 activation in endothelial cell function and vascular stability.
Medicine: Clinically, Razuprotafib has shown efficacy in reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. .
作用機序
Razuprotafib exerts its effects by inhibiting VE-PTP, a negative regulator of Tie2 in diseased blood vessels. By binding and inhibiting the intracellular catalytic domain of VE-PTP, Razuprotafib restores Tie2 activation, enhancing endothelial function and stabilizing blood vessels. This mechanism is crucial for its therapeutic effects in conditions such as diabetic vascular complications and ARDS .
類似化合物との比較
Razuprotafib is unique in its ability to selectively inhibit VE-PTP and activate Tie2. Similar compounds include:
Faricimab: Another Tie2 activator used in the treatment of retinal vascular diseases.
AXT107: A synthetic peptide that suppresses vascular endothelial growth factor (VEGF) signaling and activates the Tie2 pathway.
Ranibizumab: An anti-VEGF agent used in combination with Razuprotafib to enhance the reduction of diabetic macular edema
Razuprotafib stands out due to its dual mechanism of action, targeting both VE-PTP inhibition and Tie2 activation, which provides a comprehensive approach to vascular stabilization and therapeutic efficacy.
特性
分子式 |
C26H26N4O6S3 |
|---|---|
分子量 |
586.7 g/mol |
IUPAC名 |
[4-[2-[[2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid |
InChI |
InChI=1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35) |
InChIキー |
KWJDHELCGJFUHW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


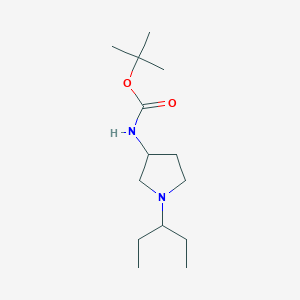
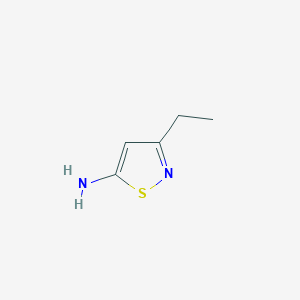
![(4-methoxyphenyl) 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B14792234.png)
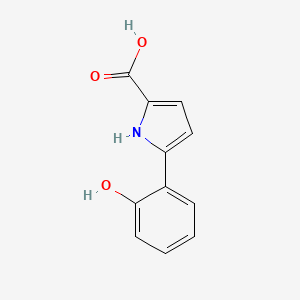
![Tert-butyl 2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14792239.png)
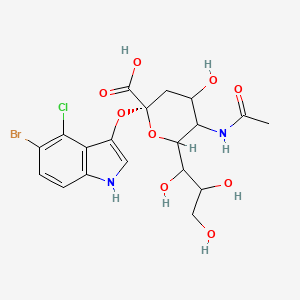
![(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B14792251.png)
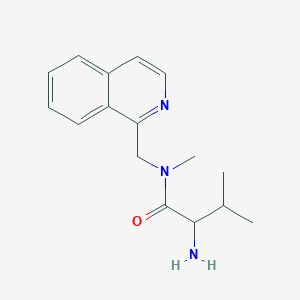

![(23R)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol](/img/structure/B14792285.png)
